molecular formula C15H16ClFN2O B15060916 4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile

4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile

Cat. No.: B15060916
M. Wt: 294.75 g/mol
InChI Key: AWKRZCMCLZSGKG-UHFFFAOYSA-N
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Description

This compound belongs to the 3-oxobutanenitrile family, characterized by a β-ketonitrile backbone. Its structure includes a chloro substituent at position 4, a diethylamino group, and a 4-fluorophenyl moiety at position 2, forming a conjugated system.

Properties

Molecular Formula

C15H16ClFN2O

Molecular Weight

294.75 g/mol

IUPAC Name

4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile

InChI

InChI=1S/C15H16ClFN2O/c1-3-19(4-2)15(13(10-18)14(20)9-16)11-5-7-12(17)8-6-11/h5-8H,3-4,9H2,1-2H3

InChI Key

AWKRZCMCLZSGKG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=C(C#N)C(=O)CCl)C1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile involves several steps. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with diethylamine to form an intermediate Schiff base. This intermediate is then reacted with chloroacetyl chloride and malononitrile under controlled conditions to yield the final product . Industrial production methods may vary, but they generally follow similar reaction pathways with optimizations for scale and yield.

Chemical Reactions Analysis

4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituents at positions 2 and 4, altering reactivity, stability, and functional properties. Below is a detailed comparison:

2.1. Substituent Variations in the 3-Oxobutanenitrile Core
2.1.1. Morpholino-Substituted Analog
  • Compound: 4-Chloro-2-[(4-fluorophenyl)(morpholino)methylidene]-3-oxobutanenitrile (CAS 731821-78-6)
  • Key Differences: Replaces the diethylamino group with a morpholine ring.
  • Impact: Basicity/Solubility: Morpholine’s oxygen atom increases polarity, enhancing aqueous solubility compared to the diethylamino group . Conformation: The rigid morpholine ring may restrict rotational freedom, affecting binding in biological systems.
2.1.2. Thiazolyl-Substituted Analog
  • Compound : 4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile (CID 4962145)
  • Key Differences: Substitutes the diethylamino and fluorophenyl groups with a methyl-thiazole ring.
  • Impact :
    • Bioactivity : The thiazole heterocycle is associated with antimicrobial and anticancer properties, suggesting divergent applications compared to the fluorophenyl system .
    • Electronic Effects : The electron-deficient thiazole may reduce electron density at the β-ketonitrile core, altering reactivity.
2.1.3. Trifluoromethyl-Substituted Analog
  • Compound : 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile (CAS 3108-23-4)
  • Key Differences: Replaces the chloro and diethylamino groups with a trifluoromethyl group.
  • Impact :
    • Stability : The strong electron-withdrawing trifluoromethyl group enhances resistance to nucleophilic attack .
    • Lipophilicity : Increased hydrophobicity may improve membrane permeability in drug design.
2.2. Functional Group Analysis
Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₅H₁₆ClFN₂O 306.76 Chloro, diethylamino, 4-fluorophenyl High conjugation, moderate polarity
Morpholino Analog C₁₇H₁₇ClFN₂O₂ 349.78 Chloro, morpholino, 4-fluorophenyl Enhanced solubility, rigid structure
Thiazolyl Analog C₈H₇ClN₂OS 214.67 Chloro, 4-methylthiazole Heterocyclic bioactivity, electron-deficient core
Trifluoromethyl Analog C₁₀H₅F₄NO 231.15 Trifluoromethyl, 4-fluorophenyl High stability, lipophilicity

Biological Activity

4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile is a compound of significant interest due to its potential therapeutic applications. Its unique structure, featuring a chloro group and a diethylamino moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H16ClFN2O\text{C}_{15}\text{H}_{16}\text{Cl}\text{F}\text{N}_{2}\text{O}

This compound features:

  • A chloro group at the 4-position.
  • A diethylamino group that enhances its lipophilicity and potential for central nervous system activity.
  • A fluorophenyl moiety which is often associated with increased biological activity due to the electron-withdrawing nature of fluorine.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are critical in metabolic pathways, particularly those involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : It may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, potentially making it useful in treating infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits glycolysis in cancer cells
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionInhibits hexokinase activity

Case Study 1: Anticancer Properties

In a study focusing on glioblastoma multiforme (GBM), this compound demonstrated significant cytotoxic effects. The compound was found to lower the IC50 values in hypoxic conditions, indicating enhanced efficacy under tumor-like environments. Molecular docking studies revealed strong binding affinity to hexokinase, suggesting a mechanism through which it inhibits glycolysis and disrupts energy metabolism in cancer cells .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of the compound against a range of pathogens. Results indicated that it possessed notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative therapeutic agent in treating bacterial infections .

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